molecular formula C13H19N3O4S B7897194 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid

4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid

Cat. No.: B7897194
M. Wt: 313.37 g/mol
InChI Key: XRRUPNGLQUZZBC-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a thiazole group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Introduction of the Thiazole Group: The thiazole moiety is introduced via a nucleophilic substitution reaction, where a thiazole derivative reacts with the piperazine ring.

    Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the amine functionalities during subsequent reactions. This is usually achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially converting them to thiazolidine or alcohol derivatives, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, thiazolidines.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amine groups allow for selective reactions, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for probing enzyme activities and receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. The presence of the thiazole ring and the piperazine moiety is significant in the development of drugs targeting central nervous system disorders, infections, and cancer.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with metal ions or aromatic residues in proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the thiazole ring, making it less versatile in certain reactions.

    1-(Thiazol-2-yl)piperazine-2-carboxylic acid: Lacks the Boc protecting group, which can limit its use in selective synthesis.

    4-(tert-Butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid: Contains a pyridine ring instead of a thiazole ring, which can alter its chemical reactivity and biological activity.

Uniqueness

4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is unique due to the combination of the Boc protecting group, the thiazole ring, and the piperazine ring. This combination provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(1,3-thiazol-2-yl)piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(19)15-5-6-16(9(8-15)10(17)18)11-14-4-7-21-11/h4,7,9H,5-6,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRUPNGLQUZZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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